N-ニトロソプロプラノロール

概要

説明

Synthesis Analysis

NNP can be synthesized from propranolol in the presence of nitrites and an acidic environment. The optimal conditions for NNP formation include a pH level similar to that found in the human stomach, indicating that the internal conditions within patients undergoing treatment with propranolol could potentially lead to the endogenous formation of NNP. Notably, the synthesis process has been investigated to understand the kinetics and mechanisms underlying the formation of NNP, revealing that the yield of NNP increases linearly with incubation time and propranolol concentration, and exponentially with the concentration of nitrite (Chen & Raisfeld-Danse, 1983).

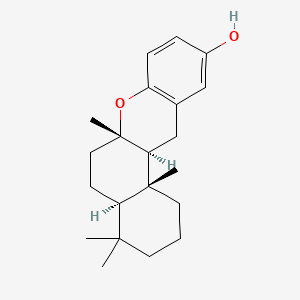

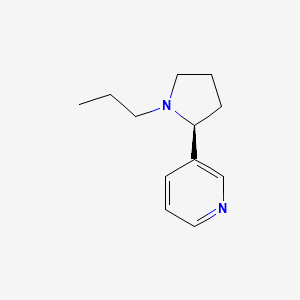

Molecular Structure Analysis

The molecular structure of NNP has been characterized through various analytical techniques, with studies focusing on its stability under different conditions to assess its potential risk. Although specific details on the molecular structure analysis are not provided in the cited studies, the general approach to understanding NNP involves high-pressure liquid chromatography for detection and kinetic studies to evaluate its formation and stability under simulated physiological conditions.

Chemical Reactions and Properties

NNP's chemical reactions and properties have been explored through studies simulating gastric conditions to assess its formation and stability. The nitrosation of propranolol to form NNP demonstrates the compound's potential to undergo chemical transformations under specific environmental conditions, particularly those mimicking the human stomach's acidic environment. These studies indicate that while NNP formation is possible under certain conditions, the actual risk posed by its formation in vivo may be minimal due to factors such as pH, concentration of reactants, and the presence of dietary components that could inhibit nitrosation (Brambilla, Martelli, & Sottofattori, 1995).

Physical Properties Analysis

The physical properties of NNP, including its stability and reactivity under various conditions, have been a focus of research to determine its behavior in biological systems. Studies have developed methodologies for detecting NNP even in the presence of large quantities of propranolol, facilitating the analysis of its physical properties under conditions that simulate human gastric juice. These analyses are crucial for understanding how NNP might form and persist within the human body, particularly in the stomach where conditions are conducive to nitrosamine formation.

Chemical Properties Analysis

Research on NNP's chemical properties has highlighted the compound's behavior under physiological conditions, with a focus on understanding how factors such as pH and the presence of other substances might influence its formation and stability. The interaction of NNP with other compounds, including potential inhibitors of its formation, provides insight into how the chemical properties of NNP can be influenced by the biological milieu, which is critical for assessing the risk of exposure to NNP through medication or dietary sources.

Chen, J., & Raisfeld-Danse, I. H. (1983). Drug interactions. II. Formation of nitrosamines from therapeutic drugs. Properties and kinetics of the formation of N-nitrosopropranolol from nitrite and the secondary amine propranolol hydrochloride. The Journal of Pharmacology and Experimental Therapeutics, 225(3), 705-712. Link to study.

Brambilla, G., Martelli, A., & Sottofattori, E. (1995). Nitrosation of propranolol under simulated gastric conditions. Carcinogenesis, 16(5), 1239-1242. Link to study.

科学的研究の応用

医薬品品質管理における定量分析

N-ニトロソプロプラノロールは、医薬品中の安全性を確保し、薬物の有効性を保証するために定量分析されます。 LC-MS/MSなどの高度な技術を用いることで、科学者はこの化合物を微量レベルで検出することができ、プロプラノロールなどのβ遮断薬の品質維持に不可欠です 。 N-ニトロソプロプラノロールを正確に定量化できることは、規制基準への準拠と潜在的な発がん性リスクの軽減に役立ちます。

発がん性研究

N-ニトロソプロプラノロールは、潜在的な変異原性と発がん性を持つため、ニトロソアミン誘発発がんのメカニズムを研究するために研究で使用されます 。 この研究は、ニトロソアミンがどのようにがんの発症に寄与するかを理解するために重要であり、より良い予防と治療戦略につながる可能性があります。

医薬品原料の不純物プロファイリング

N-ニトロソプロプラノロールは、医薬品原料のプロファイリングにおける不純物マーカーとして役立ちます。 その存在は、ニトロソアミン不純物を許容レベルまで低減するために、製造プロセスをさらに改良する必要があることを示しています 。 このプロファイリングは、医薬品が長期使用に安全であることを保証するために不可欠です。

高感度検出のためのメソッド開発

N-ニトロソプロプラノロールの検出のための高感度分析法の開発は、科学研究における重要な応用です。 これらの方法は、医薬品中の不純物を早期に検出するために重要な、高い再現性と精度で低レベルの定量化を実現することを目指しています .

規制準拠試験

N-ニトロソプロプラノロールは、医薬品中のニトロソアミン不純物の限度を定義するICHQ3およびM7(R1)などの国際ガイドラインに準拠するために分析されます 。 この化合物の試験は、製薬会社が重要な定量的性能基準を満たし、健康規制へのコンプライアンスを維持するのに役立ちます。

リスクアセスメントと管理

N-ニトロソプロプラノロールに関する研究には、リスクアセスメントと管理の実践も含まれます。 この化合物が危険になるレベルを理解することで、製薬会社は曝露のリスクを管理し、患者の安全を確保するための戦略を実行できます .

作用機序

Target of Action

N-Nitrosopropranolol is a nitrosamine derivative of propranolol, a synthetic amino alcohol . Propranolol is a competitive non-selective β-adrenoreceptor antagonist . It is extensively used to treat hypertension, angina pectoris, and other cardiac diseases . The primary targets of N-Nitrosopropranolol are likely the same β-adrenoreceptors that propranolol targets .

Mode of Action

It is known that β-adrenergic blocking drugs such as propranolol react with sodium nitrite in a hydrochloric acid solution to produce n-nitrosamines . This suggests that N-Nitrosopropranolol may interact with its targets in a similar manner to propranolol, but with the added potential for nitrosamine-related effects .

Pharmacokinetics

Analytical methods have been developed for the sensitive detection and quantification of n-nitrosopropranolol in drug substances and products . These methods could potentially be used to study the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Nitrosopropranolol .

Result of Action

Long-term exposure to N-Nitrosopropranolol at unsafe levels might increase cancer risk . Previous studies have revealed that the N-Nitrosopropranolol impurity is approximately 16-fold more carcinogenic than the N-Nitroso dimethylamine (NDMA) impurity .

Action Environment

The action of N-Nitrosopropranolol can be influenced by various environmental factors. For instance, the presence of nitrites from excipients can lead to the formation of N-Nitrosopropranolol . Furthermore, the compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other substances .

Safety and Hazards

N-Nitrosopropranolol is considered a hazard due to its potential mutagenic and carcinogenic properties . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is classified as having acute toxicity when ingested and is suspected of causing cancer .

将来の方向性

There is a need to develop highly sensitive analytical methods for the quantification of N-Nitrosopropranolol in Propranolol API and tablets . This is due to the potential health risks associated with nitrosamine impurities. The FDA has issued guidance on acceptable intake limits for nitrosamine drug substance-related impurities, including N-Nitrosopropranolol . Furthermore, there is ongoing research into the risk assessment for nitrosated pharmaceuticals, which includes N-Nitrosopropranolol .

特性

IUPAC Name |

N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-12(2)18(17-20)10-14(19)11-21-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,19H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYRHXNLIUKPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301004684 | |

| Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-propan-2-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84418-35-9 | |

| Record name | N-Nitrosopropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84418-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosopropranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084418359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-propan-2-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(naphthalen-1-yloxy)-3-[nitroso(propan-2-yl)amino]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxymethyl-5-(7-methylamino-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-tetrahydro-furan-3,4-diol](/img/structure/B1217458.png)

![2-[(2,6-dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1217464.png)

![S-[2-[2-[(2-benzoylsulfanylacetyl)amino]ethylamino]-2-oxoethyl] benzenecarbothioate](/img/structure/B1217478.png)